![molecular formula C6H5FIN B1302147 3-Fluoro-5-iodoaniline CAS No. 660-49-1](/img/structure/B1302147.png)
3-Fluoro-5-iodoaniline
Overview
Description
3-Fluoro-5-iodoaniline (3-FIA) is an important organic compound and a key intermediate for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. It is a fluorinated aniline derivative and is structurally related to aniline, but with an additional fluorine atom and an iodine atom in the para position. 3-FIA is a colorless liquid at room temperature and is soluble in water, alcohols, and other organic solvents. It has a wide range of applications in the pharmaceutical, agrochemical, and other industries.
Scientific Research Applications
Organic Synthesis
3-Fluoro-5-iodoaniline is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new chemical compounds .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medications .
Agrochemicals
3-Fluoro-5-iodoaniline is also used in the agrochemical industry . It can be used in the production of various agrochemicals, such as pesticides and fertilizers .
Dyestuff Fields
In the dyestuff industry, 3-Fluoro-5-iodoaniline is used as a key ingredient . It can be used to produce various dyes, contributing to the coloration of textiles and other materials .
Fluorinated Quinolines
3-Fluoro-5-iodoaniline can be used in the synthesis of fluorinated quinolines . These compounds have a wide range of applications, including antibacterial, antineoplastic, and antiviral activities .
Materials Science
This compound holds immense potential for cutting-edge research in materials science. It can be used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that anilines can undergo various reactions, such as nucleophilic substitution . The presence of fluorine and iodine atoms on the aniline ring may influence its reactivity and interaction with its targets.
Biochemical Pathways
Anilines are often involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of fluorine and iodine atoms could potentially affect these properties, influencing the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-iodoaniline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
3-fluoro-5-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPMXLKKDKDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374583 | |
Record name | 3-fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodoaniline | |
CAS RN |
660-49-1 | |
Record name | 3-fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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